2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide
Description
2-Chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is a chloroacetamide derivative characterized by a chloro-substituted acetamide backbone and a substituted phenyl ring bearing a pyrrolidine moiety at the 4-position and a methyl group at the 3-position.
Properties
IUPAC Name |
2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(15-13(17)9-14)4-5-12(10)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSUYRXGPWHFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 3-methyl-4-pyrrolidin-1-ylphenylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide with structurally and functionally related chloroacetamide derivatives, emphasizing synthesis, applications, and biological activities.
Structural Analogues and Substituent Effects
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Features a 2,6-diethylphenyl group and a methoxymethyl substituent. Application: A pre-emergent herbicide widely used in agriculture to control grasses and broadleaf weeds .
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) :
- Structure : Contains a thienyl ring and a branched alkoxyalkyl group.
- Application : Herbicide with selective activity in maize and soybean crops .
- Comparison : The target compound’s aromatic phenyl-pyrrolidine system may offer different target specificity compared to dimethenamid’s heteroaromatic thienyl moiety .
- 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide: Structure: Includes a 1,3,5-oxadiazole ring linked to the acetamide group. Synthesis: Prepared via refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride . Application: Potential antimicrobial or anti-inflammatory agent due to oxadiazole’s bioactivity . Comparison: The oxadiazole ring may confer stronger hydrogen-bonding capacity than the pyrrolidine group, affecting pharmacokinetics .
Physicochemical and Crystallographic Properties
- Crystal Packing and Hydrogen Bonding :
Biological Activity
2-Chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is a synthetic organic compound with a molecular formula of C13H17ClN2O and a molecular weight of approximately 239.73 g/mol. This compound belongs to the acetamide class and features a chloro substituent along with a pyrrolidine moiety, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 3-methyl-4-pyrrolidin-1-ylphenylamine with chloroacetyl chloride in an organic solvent like dichloromethane, using triethylamine as a base to neutralize hydrochloric acid produced during the reaction.
Anticonvulsant Properties
Compounds with similar structures to 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide have demonstrated notable anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown efficacy in animal models for epilepsy treatment. The presence of the pyrrolidine ring in 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide may enhance its interaction with biological targets involved in seizure activity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial activity. For example, pyrrolidine derivatives have been tested for their antibacterial and antifungal properties, showing effectiveness against various Gram-positive and Gram-negative bacteria . The presence of halogen substituents has been linked to enhanced bioactivity, suggesting that 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide may also possess significant antimicrobial properties.
The mechanism of action for 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. This compound binds to these targets, altering their activity and leading to various biological effects. For instance, it has been noted to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, which could be further explored for therapeutic applications.
Study on Antimicrobial Activity
A study evaluating the antimicrobial effects of various pyrrolidine derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This indicates that derivatives similar to 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide may also show promising antimicrobial activity .
Structure–Activity Relationship (SAR)
Research on structure–activity relationships has revealed that modifications in the chemical structure significantly influence biological activity. For example, the substitution patterns on the phenyl ring affect the potency and selectivity of these compounds against specific biological targets .
Comparative Analysis
The following table summarizes key characteristics and activities of compounds related to 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-methylacetamide | Chlorine substitution on phenyl ring | Exhibits anti-inflammatory properties |
| N-(pyrrolidin-1-yl)-N'-phenylacetamide | Pyrrolidine ring attached directly to phenyl | Demonstrated anticonvulsant activity |
| 2-Chloro-N-(3-(pyrrolidin-1-yl)phenyl)acetamide | Chlorine on the acetamide structure | Potentially effective in pain management |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Optimize stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) to minimize unreacted starting material .
Basic: How do I confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Use a combination of techniques:
- NMR :
- ¹H NMR : Look for the singlet at δ 4.1–4.3 ppm (CH₂Cl group) and the pyrrolidine ring protons at δ 2.5–3.0 ppm (multiplet). The aromatic protons (3-methylphenyl group) appear as a doublet at δ 6.7–7.2 ppm .
- ¹³C NMR : Confirm the carbonyl carbon (C=O) at ~168 ppm and the CH₂Cl group at ~40 ppm .
- IR Spectroscopy : Identify the amide C=O stretch at ~1650–1680 cm⁻¹ and N–H stretch at ~3300 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular weight (C₁₃H₁₇ClN₂O = 264.7 g/mol) .
Advanced: How can structural modifications influence the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine reduces activity due to altered steric and electronic interactions with bacterial targets (e.g., penicillin-binding proteins) .
- Chloro Position : Moving the chloro group from the acetamide moiety to the phenyl ring diminishes antimicrobial potency by ~50%, as shown in comparative MIC assays .
- Methyl Group : The 3-methyl group on the phenyl ring enhances lipophilicity, improving membrane permeability in Gram-negative bacteria .
Q. Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., -CF₃, -OCH₃) at the 3-methyl position.
- Test against E. coli and S. aureus using broth microdilution (CLSI guidelines) to quantify MIC values .
Advanced: How should I address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
